![molecular formula C18H14N3NaO3S B7822144 sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate](/img/structure/B7822144.png)
sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
omega-3 fatty acids . Omega-3 fatty acids are polyunsaturated fatty acids that play a crucial role in human physiology. They are essential nutrients that the body cannot produce on its own and must be obtained through diet or supplements. The three main types of omega-3 fatty acids involved in human physiology are alpha-linolenic acid, eicosapentaenoic acid, and docosahexaenoic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Omega-3 fatty acids can be synthesized through various chemical processes. One common method involves the extraction of these fatty acids from natural sources such as fish oil or algae. The extraction process typically involves the use of solvents and purification techniques to isolate the desired fatty acids.
Industrial Production Methods
Industrial production of omega-3 fatty acids often involves large-scale extraction from marine sources. Fish oil is a primary source, and the extraction process includes steps such as pressing, centrifugation, and molecular distillation to obtain high-purity omega-3 fatty acids. Algal oil is another significant source, especially for vegetarian and vegan supplements .
Analyse Des Réactions Chimiques
Types of Reactions
Omega-3 fatty acids undergo various chemical reactions, including:
Oxidation: Omega-3 fatty acids are prone to oxidation due to their multiple double bonds. This reaction can lead to the formation of peroxides and other oxidative products.
Hydrogenation: This process involves the addition of hydrogen to the double bonds, converting unsaturated fatty acids into saturated ones.
Esterification: Omega-3 fatty acids can react with alcohols to form esters, which are often used in supplements for better stability and absorption.
Common Reagents and Conditions
Oxidation: Oxygen, light, and heat are common factors that promote the oxidation of omega-3 fatty acids.
Hydrogenation: Hydrogen gas and a metal catalyst such as palladium or nickel are used in this reaction.
Esterification: Alcohols (e.g., ethanol) and acid catalysts (e.g., sulfuric acid) are commonly used.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Hydrogenation: Saturated fatty acids.
Esterification: Fatty acid esters.
Applications De Recherche Scientifique
Omega-3 fatty acids have a wide range of applications in scientific research:
Chemistry: Used as standards in analytical chemistry for the identification and quantification of fatty acids.
Biology: Studied for their role in cell membrane structure and function.
Medicine: Extensively researched for their potential benefits in cardiovascular health, anti-inflammatory properties, and cognitive function.
Industry: Used in the production of dietary supplements, functional foods, and pharmaceuticals.
Mécanisme D'action
Omega-3 fatty acids exert their effects through several mechanisms:
Anti-inflammatory Effects: They reduce the production of pro-inflammatory eicosanoids and cytokines.
Cell Membrane Fluidity: They incorporate into cell membranes, affecting membrane fluidity and receptor function.
Gene Expression: They influence the expression of genes involved in lipid metabolism and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Omega-6 Fatty Acids: Another class of polyunsaturated fatty acids that are essential for human health but have different physiological roles.
Monounsaturated Fatty Acids: Fatty acids with a single double bond, such as oleic acid.
Uniqueness
Omega-3 fatty acids are unique due to their multiple double bonds and their significant role in reducing inflammation and supporting cardiovascular health. Unlike omega-6 fatty acids, which are more prevalent in the typical diet, omega-3 fatty acids often need to be supplemented to achieve optimal health benefits .
Propriétés
IUPAC Name |
sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVYOYVMOZFHIU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N3NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
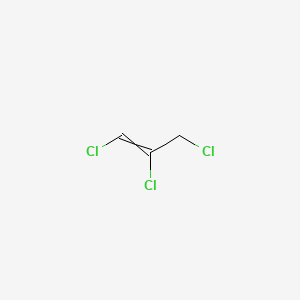
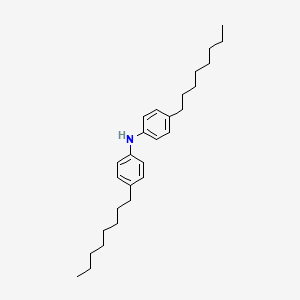


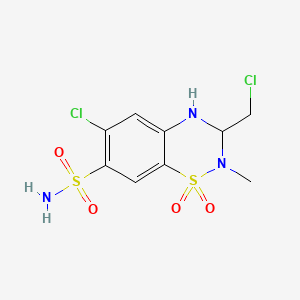
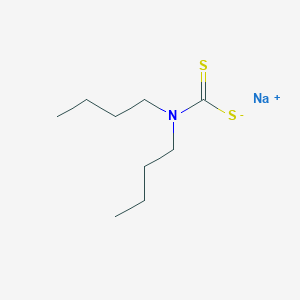
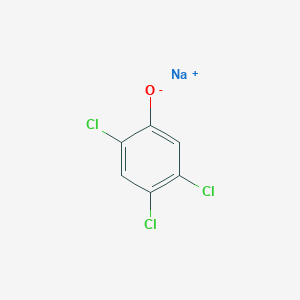
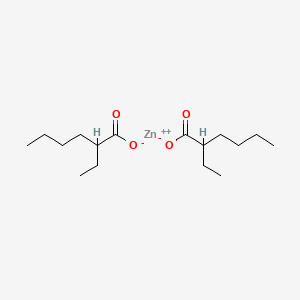
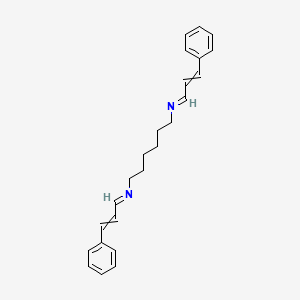
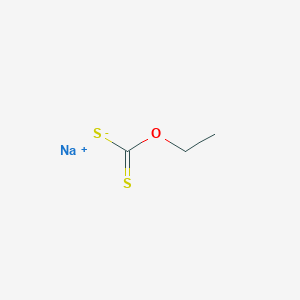
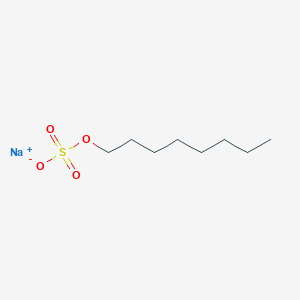
![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7822133.png)


